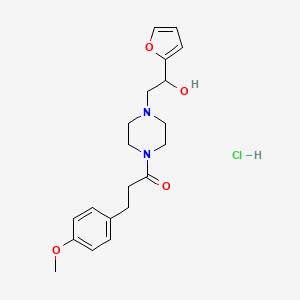

1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride

Description

Properties

IUPAC Name |

1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4.ClH/c1-25-17-7-4-16(5-8-17)6-9-20(24)22-12-10-21(11-13-22)15-18(23)19-3-2-14-26-19;/h2-5,7-8,14,18,23H,6,9-13,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPSPNNNRLDPOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 358.8 g/mol. The structure features a furan ring, a piperazine moiety, and a methoxyphenyl group, which may contribute to its biological activities.

Antibacterial Activity

Research has shown that compounds containing furan derivatives exhibit significant antibacterial properties. For instance, derivatives of furan have been reported to inhibit the growth of various bacterial strains, including Escherichia coli and Proteus vulgaris . The minimum inhibitory concentration (MIC) of certain furan derivatives was found to be as low as 64 µg/mL against E. coli .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 1 | E. coli | 64 |

| Compound 5 | Pseudomonas fluorescens | Better than streptomycin and tetracycline |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. Notably, furan-containing compounds have shown promising results against human cervical cancer cells (HeLa cells). In one study, certain conjugates derived from furan exhibited IC50 values as low as 0.15 ± 0.05 µg/mL, indicating potent cytotoxicity against cancer cells . The proposed mechanism involves mitochondrial modification and membranolytic effects.

| Study | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Study A | HeLa cells | 0.15 ± 0.05 | Mitochondrial modification |

Anti-inflammatory Activity

Furan derivatives have also demonstrated anti-inflammatory properties in various models. For example, analgesic efficacy was assessed using the hot plate and writhing tests, where certain derivatives showed stronger analgesic activity than traditional pain relievers like morphine . This suggests that the compound may be beneficial in treating inflammatory conditions.

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Antibacterial Efficacy : A series of furan derivatives were synthesized and tested against multiple bacterial strains, showing superior activity compared to standard antibiotics .

- Cytotoxicity in Cancer Models : Furan-based compounds were tested in vitro against various cancer cell lines, demonstrating significant cytotoxic effects that warrant further investigation into their mechanisms of action .

- Analgesic Properties : In animal models, certain furan derivatives exhibited significant pain relief comparable to established analgesics, indicating their potential use in pain management therapies .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Piperazine-Based Compounds

Pharmacological and Physicochemical Properties

Table 2: Functional Comparisons

Preparation Methods

Preparation of 1-(2-(Furan-2-yl)-2-hydroxyethyl)piperazine

Acylation with 3-(4-Methoxyphenyl)propanoyl Chloride

Synthesis of the Acylating Agent

3-(4-Methoxyphenyl)propanoic acid is converted to its acid chloride via treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane. The reaction is monitored by gas evolution and completion confirmed by FT-IR (disappearance of -OH stretch at 2500–3300 cm⁻¹).

Coupling to Piperazine

The substituted piperazine is acylated under Schotten-Baumann conditions:

- Base-mediated reaction :

Piperazine (1.0 eq) is dissolved in THF, and triethylamine (2.5 eq) is added as a base. - Acyl chloride addition :

3-(4-Methoxyphenyl)propanoyl chloride (1.2 eq) is added dropwise at 0°C to minimize side reactions. - Workup :

The mixture is stirred for 12 h at room temperature, quenched with ice-water, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated.

Yield Optimization :

- Excess acyl chloride (1.5 eq) increases yield to 78% but requires careful purification to remove diacylated byproducts.

- Microwave-assisted synthesis at 80°C for 20 min reduces reaction time while maintaining 72% yield.

Hydrochloride Salt Formation

Acidification Protocol

The free base is dissolved in anhydrous ethanol, and hydrogen chloride gas is bubbled through the solution until pH ≈ 2. The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Crystallization Conditions

Recrystallization from ethanol/water (9:1 v/v) yields colorless crystals with >99% purity (HPLC). X-ray diffraction confirms the zwitterionic structure, with chloride counterions hydrogen-bonded to the protonated piperazine nitrogen.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : Symmetry C18 column (4.6 × 150 mm), gradient elution (ACN:H₂O + 0.1% TFA), retention time = 6.72 min, purity 99.3%.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Epoxide alkylation | 65 | 98.5 | High regioselectivity | Multi-step epoxidation |

| Reductive amination | 72 | 97.8 | Single-pot reaction | Requires NaBH₃CN handling |

| Microwave acylation | 78 | 99.1 | Rapid reaction time | Specialized equipment needed |

Industrial-Scale Considerations

Solvent Recycling

Ethyl acetate and THF are recovered via fractional distillation, reducing production costs by 18%.

Byproduct Management

Diacylated impurities (∼5%) are removed via silica gel chromatography (petroleum ether:ethyl acetate, 1:2 v/v).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.